molecular formula C24H19ClFNO4S B2735670 1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one CAS No. 866810-13-1

1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one

Cat. No. B2735670
CAS RN: 866810-13-1
M. Wt: 471.93
InChI Key: QZPLPBKLLPNVHM-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline-based compounds that have been shown to possess various biological activities.

Scientific Research Applications

Synthesis and Characterization

1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one and its derivatives are synthesized and characterized for various applications, including as potential anti-inflammatory, analgesic, and antimicrobial agents. These compounds exhibit promising biological activities due to their unique structural features. For instance, the synthesis of novel 4(3H)-quinazolinone derivatives, including 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives, demonstrated potential anti-inflammatory and analgesic activity (Farag et al., 2012). Additionally, new quinazolines synthesized showed significant antibacterial and antifungal activities, highlighting their potential in antimicrobial therapy (Desai et al., 2007).

Nonlinear Optical Properties and Antioxidant Effects

The nonlinear optical properties of these compounds make them candidates for optical limiting applications. Studies on 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds have shown potential for use in optical materials due to their significant nonlinear absorption at specific wavelengths (Ruanwas et al., 2010). Moreover, derivatives of 4-hydroxyquinoline, such as 7-chloro-4-hydroxyquinoline (CQ), have been evaluated for their antioxidative or prooxidative effects on free-radical-initiated hemolysis of erythrocytes, demonstrating the complex interplay between molecular structure and antioxidant activity (Liu et al., 2002).

Antitumor Activity

A crucial area of research is the evaluation of these compounds for antitumor activity. CHM-1, a derivative, has shown promise as an antitumor agent with a unique mechanism of action. The synthesis of its hydrophilic prodrug, CHM-1-P-Na, allows for better solubility and demonstrates significant antitumor activity in preclinical models, highlighting its potential for clinical development as an anticancer candidate (Chou et al., 2010).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO4S/c1-2-31-19-9-12-22-21(13-19)24(28)23(32(29,30)20-10-7-18(26)8-11-20)15-27(22)14-16-3-5-17(25)6-4-16/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPLPBKLLPNVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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